molecular formula C9H11Cl B1581794 (1-Chloro-1-methylethyl)benzene CAS No. 934-53-2

(1-Chloro-1-methylethyl)benzene

Cat. No. B1581794
CAS RN: 934-53-2
M. Wt: 154.63 g/mol
InChI Key: KPJKMUJJFXZGAX-UHFFFAOYSA-N
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Description

(1-Chloro-1-methylethyl)benzene, also known as chloromethylbenzene, is an aromatic compound that is widely used in organic synthesis due to its versatile reactivity. It is a colorless liquid with a pungent odor and is mainly used as an intermediate in the production of a variety of compounds. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are discussed in the following sections.

Scientific Research Applications

General Properties

“(1-Chloro-1-methylethyl)benzene” is a chemical compound with the formula C9H11Cl . It’s also known as Cumyl chloride .

Application in Organic Chemistry

One of the applications of “(1-Chloro-1-methylethyl)benzene” is in the field of organic chemistry, specifically in nucleophilic reactions of benzene derivatives .

Method of Application

An early method of preparing phenol (the Dow process) involved the reaction of chlorobenzene with a concentrated sodium hydroxide solution at temperatures above 350 ºC . The reaction can be represented as follows:

C6H5Cl+NaOHC6H5OH+C6H5OC6H5+NaClC_6H_5–Cl + NaOH \rightarrow C_6H_5–OH + C_6H_5–O–C_6H_5 + NaCl C6​H5​–Cl+NaOH→C6​H5​–OH+C6​H5​–O–C6​H5​+NaCl

This apparent nucleophilic substitution reaction is surprising, since aryl halides are generally incapable of reacting by either an SN1 or SN2 pathway .

Results or Outcomes

The chief products of this reaction are phenol and diphenyl ether . The presence of electron-withdrawing groups (such as nitro) ortho and para to the chlorine substantially enhance the rate of substitution .

Electrophilic Aromatic Substitution

“(1-Chloro-1-methylethyl)benzene” can undergo electrophilic aromatic substitution, which is a common type of reaction involving aromatic rings . This reaction involves the attack of an electrophile at carbon to form a cationic intermediate .

Method of Application

The intermediate formed in this reaction no longer has an aromatic structure; rather, it is a cation with four π electrons delocalized over five carbon nuclei, the sixth carbon being saturated with sp3 -hybrid bonds . The aromatic ring is regenerated from this cationic intermediate by loss of a proton from the sp3 -hybridized carbon .

Results or Outcomes

The result of this reaction is a substitution product of benzene, C6H5X .

properties

IUPAC Name

2-chloropropan-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl/c1-9(2,10)8-6-4-3-5-7-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPJKMUJJFXZGAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80239412
Record name (1-Chloro-1-methylethyl)benzene
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Molecular Weight

154.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Chloro-1-methylethyl)benzene

CAS RN

934-53-2
Record name (1-Chloro-1-methylethyl)benzene
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name (1-Chloro-1-methylethyl)benzene
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Record name (1-Chloro-1-methylethyl)benzene
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Record name (1-chloro-1-methylethyl)benzene
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Record name (1-CHLORO-1-METHYLETHYL)BENZENE
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Synthesis routes and methods I

Procedure details

α,α-Dimethylbenzylchloride was prepared by passing a stream of dry halogen chloride gas through a solution of methylene dichloride (750 ml) and α-methylstyrene (500 g, 4.2 moles) at 4° C. The reaction and work-up were the same as employed for the preparation of 2,6-Bis(1-isocyanato-1-methylethyl)naphthalene described in Example 8. The resulting monochloride was dissolved in 750 ml. methylene dichloride and was added to a cooled (4° C.) catalyst solution previously prepared from anhydrous, 90% sodium cyanate (389 g, 5.39 moles), pyridine (50 ml, 0.633 mole), zinc chloride (39.15 g, 0.28 mole) and 1 ml H2O in 1075 ml. methylene dichloride. At this point the reaction mixture contained 0.04% by weight of water.
[Compound]
Name
halogen chloride
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Synthesis routes and methods II

Procedure details

α,α-Dimethylbenzylchloride was prepared by passing a stream of dry hydrogen chloride gas through a solution of methylene dichloride (750 ml.) and α-methylstyrene (500 g, 4.2 moles) at 4° C. The reaction and work-up were employed for the paration of 2,6-bis(1-isocyanato-1-methylethyl)naphthalene described in Example 4. The resulting monochloride was dissolved in 750 ml. methylene dichloride and was added to a cooled (4° C.) catalyst solution previously prepared from anhydrous, 90% sodium cyanate (389 g,5.39 moles), pyridine (50 ml., 0.633 mole), zinc chloride (39.15 g,0.28 mole) and 1 ml. H2O in 1075 ml methylene dichloride.
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Name
monochloride
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1075 mL
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Synthesis routes and methods III

Procedure details

183 g of α-methyl styrene, dissolved in 600 ml of methylene chloride, were reacted with hydrogen chloride at a temperature of from -12 to -10° C. to yield α-cumyl chloride. The resulting solution was added dropwise at a temperature of -10° C. to a mixture of 3 g of anhydrous aluminum trichloride, 12 g of anhydrous iron trichloride, 0.5 g of phosphorus pentoxide and 1800 ml of methylene chloride in the course of 60 minutes, and the mixture was then stirred at -10° C. for a further 4 hours. To terminate the reaction, the reaction mixture was poured into 6 liters of water at room temperature.
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Synthesis routes and methods IV

Procedure details

A solution of 110.5 grams of cumyl chloride in 854.8 grams of α-methylstyrene was prepared and charged to a 1000 ml reservoir. A solution of 200 grams of 70% hydrogen peroxide was charged to a 500 ml reservoir and 175 grams of liquified phenol (90%) was charged to a 250 ml reservoir. All the reservoirs were individually connected to metering pumps. To the first reactor was added 197.3 grams of α-methylstyrene and 36.8 grams of liquified phenol. The temperature in R1 was adjusted to 27° C. by circulating warm water through the jacket. To this solution was added 25.5 grams of t-cumyl chloride and then 36.8 grams of 70% hydrogen peroxide were added dropwise from a dropping funnel over 15 minutes. The temperature in R1 was allowed to rise to 35° C.±1° C. during this period. The temperature was controlled at 35° C. throughout the remainder of the run by circulating 30° C. water through the reactor jacket. At the end of the hydrogen peroxide addition the metering pumps and varistaltic pumps were activated. The α-methylstyrene-cumyl chloride solution was pumped into R1 at a rate of 5.094 grams/minute. The 70% hydrogen peroxide solution as pumped into R1 at a rate of 0.839 grams/minute and the liquified phenol was pumped in at a rate of 0.804 grams/minute.
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Name
t-cumyl chloride
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α-methylstyrene cumyl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Chloro-1-methylethyl)benzene
Reactant of Route 2
Reactant of Route 2
(1-Chloro-1-methylethyl)benzene
Reactant of Route 3
(1-Chloro-1-methylethyl)benzene
Reactant of Route 4
(1-Chloro-1-methylethyl)benzene
Reactant of Route 5
(1-Chloro-1-methylethyl)benzene
Reactant of Route 6
(1-Chloro-1-methylethyl)benzene

Citations

For This Compound
102
Citations
O Nuyken, SD Pask, A Vischer - Die Makromolekulare Chemie …, 1983 - Wiley Online Library
The cationic polymerization of isobutene by the “inifer”‐technique was studied. Preliminary experiments are described which suggest that useful polymer can be prepared only when …
Number of citations: 25 onlinelibrary.wiley.com
T Dittmer, SD Pask, O Nuyken - Die Makromolekulare Chemie …, 1992 - Wiley Online Library
A mixture of 1,4‐bis(1‐chloro‐1‐methylethyl)benzene (1) and BCl 3 at −80C in CH 2 Cl 2 yields a red colour, which is explained as a result of the formation of a charge transfer (CT) …
Number of citations: 3 onlinelibrary.wiley.com
S Kéki, G Deák, AC Bényei, M Zsuga - Chemistry Letters, 2000 - journal.csj.jp
A symmetrical isobutene adduct was synthesized with high yield at −80 C by means of the 1,4-bis(1-chloro-1-methylethyl)benzene/isobutene system using tetrabutylammonium chloride…
Number of citations: 1 www.journal.csj.jp
T Dittmer, SD Pask, O Nuyken - Die Makromolekulare Chemie …, 1992 - Wiley Online Library
4‐Bis(1‐methoxy‐1‐methylethyl)benzene is a representative of a novel generation of inifers, initiator/transfer agents for cationic polymerizations. In contrast to the classical initiator 1,4‐…
Number of citations: 2 onlinelibrary.wiley.com
T Dittmer, F Gruber, O Nuyken - Die Makromolekulare Chemie …, 1989 - Wiley Online Library
4‐Bis(1‐chloro‐1‐methylethyl)benzene (BINIFER)/borontrichloride is known to be a very efficient initiating system for cationic polymerization of eg isobutene at low temperature (< −60C)…
Number of citations: 26 onlinelibrary.wiley.com
O Nuyken, SD Pask, A Vischer… - … Chemistry and Physics, 1985 - Wiley Online Library
Experimental details are given of attempts to enumerate the binary ionogenic equilibria (BIE) of 1‐chloro‐1‐methylethylbenzene (1)/BCl 3 , 1,4‐bis(1‐chloro‐1‐methylethyl)benzene (2)/…
Number of citations: 37 onlinelibrary.wiley.com
T Dittmer, F Gruber, O Nuyken - Die Makromolekulare Chemie …, 1989 - Wiley Online Library
1,3‐Trimethyl substituted polyindanes were synthesized in the presence of Brønsted acids (H 2 SO 4 , CF 3 COOH) or Lewis acids (BCl 3 , AlCl 3 ) using 1,4‐diisopropenylbenzene (1), 1…
Number of citations: 31 onlinelibrary.wiley.com
Y Zhu, RF Storey - Macromolecules, 2012 - ACS Publications
A dicationic monoradical dual initiator 3-[3,5-bis(1-chloro-1-methylethyl)phenyl]-3-methylbutyl 2-bromo-2-methylpropionate (DCCBMP) was designed for the preparation of A 2 B type …
Number of citations: 29 pubs.acs.org
DL Morgan, N Martinez-Castro, RF Storey - Macromolecules, 2010 - ACS Publications
Alkoxybenzenes were used to end-quench TiCl 4 -catalyzed quasiliving isobutylene polymerizations initiated from 2-chloro-2,2,4-trimethylpentane or 5-tert-butyl-1,3-di(1-chloro-1-…
Number of citations: 68 pubs.acs.org
OS Kwon - 1993 - koasas.kaist.ac.kr
To develop new initiating system of living cationic polymerization of styrene derivatives, especially styrene and p-methylstyrene, I attempted several initiating system based on the …
Number of citations: 0 koasas.kaist.ac.kr

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